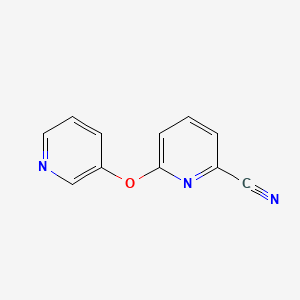![molecular formula C20H18N2O6 B6498407 N-(2H-1,3-benzodioxol-5-yl)-2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]acetamide CAS No. 953232-03-6](/img/structure/B6498407.png)
N-(2H-1,3-benzodioxol-5-yl)-2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound contains several functional groups, including a benzodioxol group, an oxazole group, and an acetamide group. These groups are common in many organic compounds and can participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of these functional groups in space. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the exact structure .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, density, and solubility would need to be determined experimentally. These properties can be influenced by factors such as the size and shape of the molecule, the functional groups present, and the overall polarity of the compound .科学研究应用
DMOX has been used in a variety of scientific research applications. It is used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. It is also used as a catalyst in organic synthesis, as a ligand in coordination chemistry, and as a fluorescent dye. In addition, DMOX has been used in a variety of biological studies, including studies of enzyme activity, protein folding, and drug metabolism.
作用机制
Target of Action
Similar compounds have been found to target proteins involved in apoptosis and nf-κb signaling .
Mode of Action
It is known that similar compounds act as antagonists of inhibitor of apoptosis proteins (iaps), which regulate apoptosis and modulate nf-κb signaling . These compounds facilitate cell death via both the intrinsic and extrinsic apoptosis pathways by interfering with XIAP and c-IAP1/2, respectively .
Biochemical Pathways
Similar compounds have been found to affect pathways involved in apoptosis and nf-κb signaling . The inhibition of IAPs can lead to the activation of caspases and the induction of cell death .
Pharmacokinetics
Similar compounds have been found to have dose-dependent pharmacokinetic properties .
Result of Action
Similar compounds have been found to induce apoptosis and modulate nf-κb signaling, which can lead to the death of cancer cells .
Action Environment
It is known that the efficacy of similar compounds can be influenced by factors such as the presence of other drugs and the physiological state of the cells .
实验室实验的优点和局限性
The use of DMOX in lab experiments has several advantages. It is a relatively inexpensive and easily accessible compound, and it is relatively stable in a variety of solvents. In addition, DMOX is soluble in both aqueous and organic solvents, making it suitable for a variety of applications. The main limitation of DMOX is its low solubility in some solvents, which can make it difficult to work with in certain experiments.
未来方向
The potential applications of DMOX are numerous. It could be used in the development of novel drugs, agrochemicals, and polymers. It could also be used as a fluorescent dye in biological studies, or as a catalyst in organic synthesis. In addition, further research into the biochemical and physiological effects of DMOX could lead to a better understanding of its mechanism of action and its potential therapeutic applications.
合成方法
DMOX can be synthesized by a variety of methods. The most commonly used method is a reaction of 2-aminobenzophenone with dimethyl acetylenedicarboxylate in the presence of sodium hydroxide. This reaction yields the desired product in high yield and with good purity. Other methods of synthesis include the reaction of 2-aminobenzophenone with dimethyl oxalate, the reaction of 2-aminobenzophenone with dimethyl propiolate, and the reaction of 2-aminobenzophenone with dimethyl malonate.
安全和危害
属性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O6/c1-24-15-5-3-12(7-18(15)25-2)17-9-14(22-28-17)10-20(23)21-13-4-6-16-19(8-13)27-11-26-16/h3-9H,10-11H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBZOBGDWYDTCFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NO2)CC(=O)NC3=CC4=C(C=C3)OCO4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B6498325.png)
![N-(2,4-dimethoxyphenyl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B6498340.png)
![2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B6498351.png)
![2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-N-[(pyridin-4-yl)methyl]acetamide](/img/structure/B6498353.png)
![N-(3-acetamidophenyl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B6498358.png)
![N-benzyl-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B6498380.png)
![N-(2,5-dimethylphenyl)-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B6498383.png)

![methyl 2-[2-(thiophen-2-yl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6498391.png)
![2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B6498395.png)
![2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B6498396.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B6498401.png)
![N-(2-methylpropyl)-2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamide](/img/structure/B6498412.png)
![N-(4-methoxyphenyl)-2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamide](/img/structure/B6498424.png)